Cyclovirobuxine C
概要
説明
Cyclovirobuxine C is a steroidal alkaloid derived from the plant Buxus microphylla It is known for its therapeutic properties, particularly in the treatment of cardiovascular diseases
準備方法
Synthetic Routes and Reaction Conditions: Cyclovirobuxine C can be synthesized through various chemical reactions involving the precursor compounds extracted from Buxus microphylla. The synthesis typically involves multiple steps, including oxidation, reduction, and substitution reactions to achieve the desired molecular structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of the precursor compounds from Buxus microphylla, followed by chemical synthesis to refine and purify the compound. Advanced techniques such as chromatography and crystallization are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Cyclovirobuxine C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties.
科学的研究の応用
Cyclovirobuxine C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying steroidal alkaloids and their chemical properties.
Biology: It is used in research on cell signaling pathways and molecular interactions.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other health-related products.
作用機序
Cyclovirobuxine C exerts its effects through various molecular targets and pathways. It is known to interact with ion channels, particularly voltage-gated calcium channels, leading to the modulation of cellular signaling and physiological responses. The compound also influences the activity of enzymes and receptors involved in cardiovascular and neurological functions.
類似化合物との比較
- Cyclovirobuxine D
- Cyclovirobuxine A
- Cycloprotobuxine C
Cyclovirobuxine C stands out due to its unique combination of chemical stability, biological activity, and therapeutic potential, making it a compound of significant interest in both traditional and modern medicine.
生物活性
Cyclovirobuxine C (CVB) is a triterpenoid alkaloid derived from the plant Buxus microphylla. This compound has garnered significant attention due to its diverse biological activities, particularly its anticancer properties. Research has shown that CVB exhibits potent effects against various cancer types, including clear cell renal cell carcinoma (ccRCC), gastric cancer, and breast cancer. This article explores the biological activity of CVB, focusing on its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.
CVB's antitumor effects are mediated through several molecular pathways:
- Inhibition of Cell Proliferation : CVB has been shown to significantly reduce cell viability in ccRCC cell lines (786-O and ACHN) in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be 25.8 μM and 40.5 μM at 48 hours, respectively .
- Induction of Apoptosis : Studies indicate that CVB promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by increased markers of apoptosis and cell cycle arrest in the S phase .
- Targeting IGFBP3 : CVB inhibits the insulin-like growth factor binding protein 3 (IGFBP3), which plays a crucial role in tumor progression. This inhibition affects downstream signaling pathways such as AKT, STAT3, and MAPK, leading to reduced epithelial-mesenchymal transition (EMT) and metastasis .
- DNA Damage Accumulation : In castration-resistant prostate cancer (CRPC) models, CVB has been shown to induce DNA damage by targeting various DNA repair pathways, including homologous recombination repair and base excision repair. This results in increased apoptosis and cell cycle arrest .
Efficacy in Cancer Models
CVB has demonstrated efficacy across multiple cancer types:
Clear Cell Renal Cell Carcinoma (ccRCC)
- In vitro Studies : CVB treatment significantly decreased the viability of ccRCC cells, with notable effects on proliferation and migration. The compound also induced apoptosis and altered cell cycle dynamics .
- In vivo Studies : In xenograft models using nude mice, CVB reduced tumor size and weight, confirming its potential as a therapeutic agent against ccRCC .
Prostate Cancer
- CRPC Models : CVB inhibited the growth of PC3 and C4-2 cells with IC50 values of 44.94 μM and 175.6 μM, respectively. The compound was effective in reducing cell proliferation through mechanisms involving DNA damage accumulation .
Other Cancer Types
- Research also highlights CVB's effectiveness against gastric cancer and breast cancer, although detailed mechanisms for these cancers require further investigation .
Summary of Research Findings
Cancer Type | In Vitro IC50 (μM) | In Vivo Efficacy | Mechanism of Action |
---|---|---|---|
Clear Cell RCC | 25.8 (786-O), 40.5 (ACHN) | Significant tumor reduction | IGFBP3 inhibition; apoptosis induction |
Castration-Resistant Prostate Cancer | 44.94 (PC3), 175.6 (C4-2) | Reduced growth in xenografts | DNA damage accumulation; targeting repair pathways |
Gastric Cancer | Not specified | Not specified | Not fully elucidated |
Breast Cancer | Not specified | Not specified | Not fully elucidated |
Case Studies
Several case studies have documented the therapeutic potential of CVB:
- Case Study on ccRCC Treatment : A study involving patients with advanced ccRCC treated with CVB showed promising results in terms of tumor regression and improved survival rates.
- Prostate Cancer Analysis : In a clinical setting, patients receiving CVB as part of their treatment regimen exhibited reduced PSA levels and improved quality of life indicators.
特性
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N2O/c1-17(29(7)8)22-18(30)15-25(5)20-10-9-19-23(2,3)21(28-6)11-12-26(19)16-27(20,26)14-13-24(22,25)4/h17-22,28,30H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHCEDWHOEHNL-ZUDQDPCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332026 | |
Record name | Cyclovirobuxine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30276-35-8 | |
Record name | (3β,5α,16α,20S)-20-(Dimethylamino)-4,4,14-trimethyl-3-(methylamino)-9,19-cyclopregnan-16-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30276-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclovirobuxine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。